Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS number
Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS number
Title: Technical Monograph: Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS Number: 118620-99-8 Document Type: Technical Guide & Synthetic Protocol Version: 1.0
Executive Summary
Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS 118620-99-8) is a specialized heterocyclic building block utilized in the development of small-molecule therapeutics. Structurally, it consists of a benzothiazolone core functionalized with a methyl ester at the C6 position.[1][2] This scaffold serves as a critical bioisostere for purines and quinazolinones, making it highly relevant in the design of kinase inhibitors (e.g., c-Met, VEGFR) and monoamine oxidase (MAO) modulators.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via "green" carbonyl sources, structural characterization, and strategic application in medicinal chemistry.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 118620-99-8 |
| IUPAC Name | Methyl 2-oxo-3H-1,3-benzothiazole-6-carboxylate |
| Molecular Formula | C₉H₇NO₃S |
| Molecular Weight | 209.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM |
| Melting Point | 215–218 °C (Predicted based on analogs) |
| SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
| InChI Key | WUZLSFKNVQDBOB-UHFFFAOYSA-N |
Retrosynthetic Analysis & Synthesis
The synthesis of the benzothiazolone core typically involves the cyclization of ortho-aminothiophenols with a carbonyl source. For high-purity applications, the use of 1,1'-Carbonyldiimidazole (CDI) is preferred over phosgene or triphosgene due to improved safety profiles and simplified workup (avoidance of HCl gas generation).
Synthetic Pathway Visualization
Figure 1: One-pot cyclization pathway utilizing CDI as a phosgene equivalent.
Experimental Protocol
Objective: Synthesis of Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate via CDI-mediated cyclization.
Reagents:
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Methyl 4-amino-3-mercaptobenzoate (1.0 eq)
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1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
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Tetrahydrofuran (THF), anhydrous
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Dichloromethane (DCM) for extraction[2]
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 4-amino-3-mercaptobenzoate (1.83 g, 10 mmol) in anhydrous THF (20 mL).
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Activation: Cool the solution to 0°C in an ice bath. Add CDI (1.95 g, 12 mmol) portion-wise over 10 minutes. Note: Evolution of CO₂ gas will be observed.
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Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to reflux (66°C) for 2 hours to ensure complete ring closure.
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Monitoring: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (thiol) should disappear, and a more polar spot (benzothiazolone) should appear.
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Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
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Purification: Resuspend the residue in DCM (50 mL) and wash with 1M HCl (2 x 20 mL) to remove imidazole by-products. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.[3]
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Crystallization: Recrystallize the crude solid from hot Ethanol/Water to yield the pure product as white needles.
Structural Characterization
Validation of the synthesized compound requires confirmation of the benzothiazolone core (carbonyl signal) and the integrity of the ester moiety.
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.10 (s, 1H, broad) | N-H (Lactam proton, confirms cyclization) |
| δ 8.25 (d, J=1.8 Hz, 1H) | H-7 (Aromatic, ortho to ester/sulfur) | |
| δ 7.85 (dd, J=8.4, 1.8 Hz, 1H) | H-5 (Aromatic) | |
| δ 7.20 (d, J=8.4 Hz, 1H) | H-4 (Aromatic, ortho to nitrogen) | |
| δ 3.85 (s, 3H) | -OCH₃ (Methyl ester) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170.5 | C=O (Thiazolone carbonyl) |
| δ 165.8 | C=O (Ester carbonyl) | |
| δ 52.3 | -OCH₃ | |
| IR Spectroscopy | 1680–1700 cm⁻¹ | Strong C=O stretch (Thiazolone & Ester overlap) |
| 3100–3200 cm⁻¹ | N-H stretch |
Medicinal Chemistry Applications
The benzothiazolone scaffold is a "privileged structure" in drug discovery.[1] The C6-methyl ester provides a versatile handle for further diversification (e.g., hydrolysis to acid, conversion to amides).[1]
Scaffold Logic & SAR
Figure 2: Structure-Activity Relationship (SAR) map of the benzothiazolone scaffold.
Key Therapeutic Areas
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Kinase Inhibition: The benzothiazolone core mimics the purine ring system found in ATP, allowing it to function as a hinge-binder in Type I/II kinase inhibitors (e.g., c-Met, VEGFR).
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MAO-B Inhibition: 2-substituted benzothiazoles are known reversible inhibitors of Monoamine Oxidase B, useful in neurodegenerative disease research (Parkinson's).
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Antibacterial Agents: Derivatives synthesized via the hydrazine hydrate route (from the C6 ester) show activity against S. aureus and E. coli.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Codes: H315, H319, H335.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
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PPE: Nitrile gloves, safety goggles, and fume hood required during synthesis, particularly when handling CDI or acid chlorides.
References
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PubChem. (2025). Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]
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Alang, G., et al. (2010).[4] Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl.... Journal of Young Pharmacists. Retrieved January 28, 2026, from [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for benzothiazolone as purine bioisostere).
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Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry. (General benzothiazole SAR).[5]
